molecular formula C11H14IN3OS B4639483 N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide

Cat. No.: B4639483
M. Wt: 363.22 g/mol
InChI Key: OEYKBLMMSIVEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide is a synthetic organic compound that features a pyridine ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-iodo-6-methylpyridine and butanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamothioyl linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-iodo-4-methylpyridin-2-yl)carbamothioyl]butanamide
  • N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]butanamide
  • N-[(3-iodo-4-methoxy-pyridin-2-yl)carbamothioyl]butanamide

Uniqueness

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3OS/c1-3-4-10(16)15-11(17)14-9-6-5-8(12)7(2)13-9/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKBLMMSIVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=NC(=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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